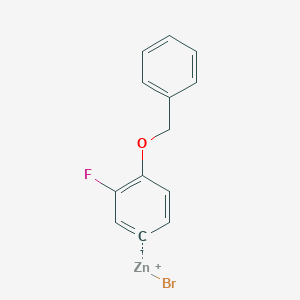
4-(3,4-Dimethylphenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(3,4-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors. The process involves careful control of temperature and reaction conditions to ensure high yield and purity. The reaction mixture is often quenched with a suitable electrophile to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides can be substituted.
Electrophiles: Various electrophiles, such as carbon dioxide, can react with the Grignard reagent.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Carboxylic Acids: Produced when reacting with carbon dioxide.
Aplicaciones Científicas De Investigación
4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Involved in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyloxyphenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other Grignard reagents.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H15BrMgO |
|---|---|
Peso molecular |
315.49 g/mol |
Nombre IUPAC |
magnesium;1,2-dimethyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FWGPDEKOBGOLIZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)

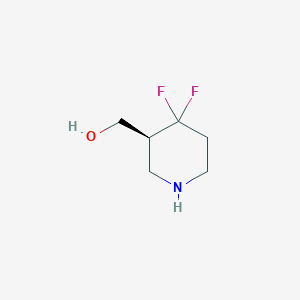
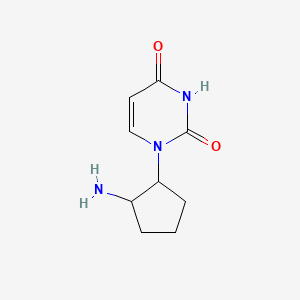
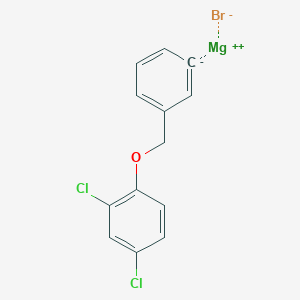

![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
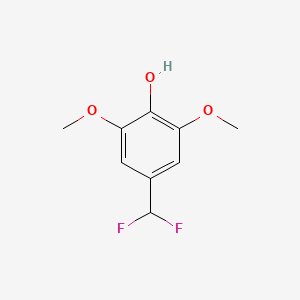
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)

![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
